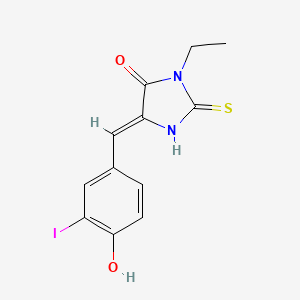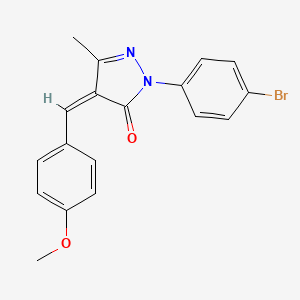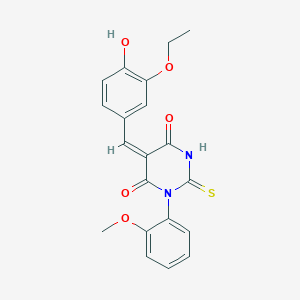
5-bromo-N'-(3,4-dimethoxybenzylidene)nicotinohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N'-(3,4-dimethoxybenzylidene)nicotinohydrazide, also known as BDMBH, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 5-bromo-N'-(3,4-dimethoxybenzylidene)nicotinohydrazide is not fully understood, but studies suggest that it may work by inhibiting the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of neurotransmitters in the brain, and their inhibition can lead to increased levels of neurotransmitters, which can have various effects on the body.
Biochemical and Physiological Effects:
Studies have shown that 5-bromo-N'-(3,4-dimethoxybenzylidene)nicotinohydrazide has various biochemical and physiological effects, including anti-cancer activity, inhibition of enzyme activity, and heavy metal removal from water. However, the exact effects of 5-bromo-N'-(3,4-dimethoxybenzylidene)nicotinohydrazide on the body are not fully understood, and further research is needed to determine its safety and efficacy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-bromo-N'-(3,4-dimethoxybenzylidene)nicotinohydrazide is its versatility, as it can be used in various fields of research. Additionally, its synthesis method is relatively simple, making it accessible to researchers. However, one of the limitations of 5-bromo-N'-(3,4-dimethoxybenzylidene)nicotinohydrazide is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 5-bromo-N'-(3,4-dimethoxybenzylidene)nicotinohydrazide, including its potential use as an anti-cancer agent, its mechanism of action, and its potential use in environmental science. Additionally, further studies are needed to determine the safety and efficacy of 5-bromo-N'-(3,4-dimethoxybenzylidene)nicotinohydrazide, as well as its potential side effects and limitations. Overall, 5-bromo-N'-(3,4-dimethoxybenzylidene)nicotinohydrazide is a promising compound with potential applications in various fields of research, and further research is needed to fully understand its potential.
Synthesemethoden
5-bromo-N'-(3,4-dimethoxybenzylidene)nicotinohydrazide is synthesized through a multistep reaction process. The starting materials are 5-bromo-2-hydrazinonicotinic acid and 3,4-dimethoxybenzaldehyde, which are combined in the presence of ethanol and acetic acid. The resulting product is then purified through recrystallization using ethanol to obtain pure 5-bromo-N'-(3,4-dimethoxybenzylidene)nicotinohydrazide.
Wissenschaftliche Forschungsanwendungen
5-bromo-N'-(3,4-dimethoxybenzylidene)nicotinohydrazide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and environmental science. In medicinal chemistry, 5-bromo-N'-(3,4-dimethoxybenzylidene)nicotinohydrazide has shown promising results as an anti-cancer agent, with studies indicating that it inhibits the growth of cancer cells in vitro. In biochemistry, 5-bromo-N'-(3,4-dimethoxybenzylidene)nicotinohydrazide has been used as a tool to study the mechanism of action of various enzymes, including acetylcholinesterase and butyrylcholinesterase. In environmental science, 5-bromo-N'-(3,4-dimethoxybenzylidene)nicotinohydrazide has been studied for its potential use as a water treatment agent, with studies showing that it can effectively remove heavy metals from water.
Eigenschaften
IUPAC Name |
5-bromo-N-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3O3/c1-21-13-4-3-10(5-14(13)22-2)7-18-19-15(20)11-6-12(16)9-17-8-11/h3-9H,1-2H3,(H,19,20)/b18-7- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKXKRPWUPYGSC-WSVATBPTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC(=CN=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N\NC(=O)C2=CC(=CN=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]pyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-bromo-N-[4-(N-2-furoylethanehydrazonoyl)phenyl]-2-furamide](/img/structure/B5912473.png)
![2-methyl-N-(4-{N-[(7-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]ethanehydrazonoyl}phenyl)-3-furamide](/img/structure/B5912488.png)
![5,5a,7,8-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-e]indole-6,8a-diol 3-oxide](/img/structure/B5912490.png)
![N-(3-{N-[(2,5-dichlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)-5-methyl-2-thiophenecarboxamide](/img/structure/B5912493.png)
![2-(3,5-dichlorophenyl)-5-methyl-4-[4-(4-morpholinyl)benzylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5912498.png)
![N-(4-{N-[(4-methoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-methylbenzamide](/img/structure/B5912503.png)

![N'-(3,4-diethoxybenzylidene)-2-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]acetohydrazide](/img/structure/B5912514.png)


![N-(2-(4-methoxyphenyl)-1-{[(2-methylphenyl)amino]carbonyl}vinyl)-2-furamide](/img/structure/B5912542.png)

